
N-(3,5-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiourea derivative that has been synthesized through a variety of methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to improve feed efficiency and growth performance in livestock. In addition, this compound has been shown to have potential applications in the synthesis of metal complexes for catalysis and materials chemistry.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiourea has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, this compound has some limitations, including its potential toxicity and the need for careful attention to reaction conditions to ensure a high yield of the desired product.
Future Directions
There are several future directions for the study of N-(3,5-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiourea, including further investigation of its mechanism of action and potential applications in medicine, agriculture, and material science. In medicine, this compound could be further studied for its potential as a treatment for various diseases, including inflammatory disorders and cancer. In agriculture, this compound could be further studied for its potential as a feed additive for livestock and its effects on animal health and welfare. In material science, this compound could be further studied for its potential as a ligand in the synthesis of metal complexes with unique catalytic and materials properties.
Synthesis Methods
N-(3,5-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiourea can be synthesized through various methods, including the reaction of N-(3,5-dimethoxyphenyl)isothiocyanate with 2,4-dimethylaniline or the reaction of N-(3,5-dimethoxyphenyl)thiourea with 2,4-dimethylphenyl isothiocyanate. Both methods involve the use of organic solvents and require careful attention to reaction conditions to ensure a high yield of the desired product.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiourea has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various diseases. In agriculture, this compound has been used as a feed additive for livestock to improve feed efficiency and growth performance. In material science, this compound has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and materials chemistry.
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-5-6-16(12(2)7-11)19-17(22)18-13-8-14(20-3)10-15(9-13)21-4/h5-10H,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUIHHPHILVXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

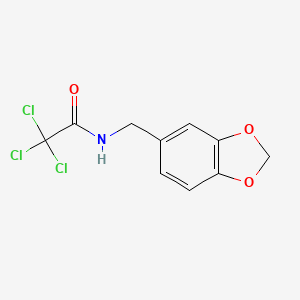
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)

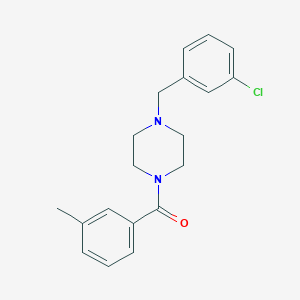

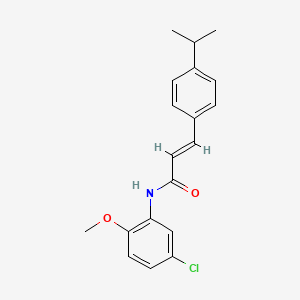

![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
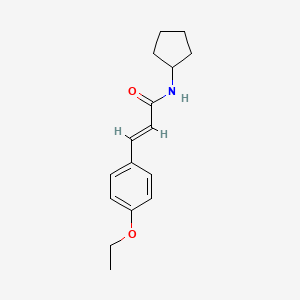
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)
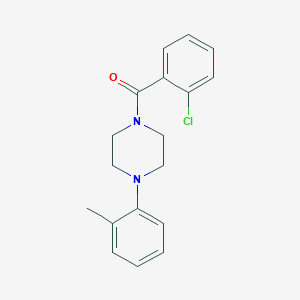
![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)